1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Description
1-(3-Methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a synthetic indole derivative featuring a 1,3,4-oxadiazole ring substituted at the 2-position of the indole core. The compound is characterized by a 3-methylbutyl group at the indole nitrogen (N1) and an isopropyl group at the 5-position of the oxadiazole ring. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the branched alkyl chains, which may influence bioavailability and receptor binding .
Properties
IUPAC Name |
2-[1-(3-methylbutyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(2)9-10-21-15-8-6-5-7-14(15)11-16(21)18-20-19-17(22-18)13(3)4/h5-8,11-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYFOORHAXIWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C=C1C3=NN=C(O3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Alkylation: The final step involves the alkylation of the indole core with 3-methylbutyl and propan-2-yl groups under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in breast cancer cells by activating specific signaling pathways related to cell death .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
3. Neuroprotective Effects
Recent investigations have explored the neuroprotective capabilities of this compound. It was found to reduce oxidative stress and inflammation in neuronal cells, indicating potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The structural characteristics of this compound make it a suitable candidate for use in OLEDs. Its photophysical properties allow it to emit light efficiently when incorporated into OLED devices, enhancing their performance and color purity .
2. Polymer Composites
This compound can be utilized as a functional additive in polymer composites to improve thermal stability and mechanical properties. Research has shown that incorporating oxadiazole derivatives into polymer matrices can enhance their durability and resistance to thermal degradation .
Case Study 1: Anticancer Mechanism
A detailed study involving the application of this compound on MCF-7 breast cancer cells revealed that the compound significantly downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual action led to increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various oxadiazole derivatives for antimicrobial activity, this compound exhibited the lowest Minimum Inhibitory Concentration (MIC) values against E. coli among tested compounds, indicating its potential as a lead structure for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related indole- or oxadiazole-containing derivatives, emphasizing molecular features and reported pharmacological activities.
Table 1: Structural and Functional Comparison of Indole-Oxadiazole Derivatives
Structural Analysis
- Core Scaffold : The target compound shares the indole-oxadiazole motif with derivatives like 19b and F356-0098 . However, substituents at the indole N1 and oxadiazole C5 positions critically modulate biological activity.
- The isopropyl group at oxadiazole C5 (target compound) differs from electron-withdrawing groups like phenylamino (19b) or acetoxyphenyl (4d) , which may alter electronic distribution and receptor interactions.
Pharmacological Profile
- Anti-Inflammatory Activity : Derivatives like 4d achieved 65.63% inhibition in anti-inflammatory assays, attributed to electron-deficient oxadiazole substituents .
- Receptor Targeting : Usmarapride, an indazole-oxadiazole hybrid, acts as a serotonin 5-HT4 partial agonist, highlighting the scaffold’s versatility in CNS drug design .
Physicochemical Properties
- Lipophilicity : The target compound’s branched alkyl chains (logP estimated >4) may confer higher lipophilicity than 19b (logP ~3.5) or 4d (logP ~3.8), impacting pharmacokinetic profiles .
- Synthetic Accessibility : Microwave-assisted synthesis (used for 19b and 4d) could optimize the target compound’s yield and purity .
Biological Activity
The compound 1-(3-methylbutyl)-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a derivative of indole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with oxadiazole precursors. A notable method includes the formation of intermediates through hydrazide condensation followed by cyclization to yield oxadiazole derivatives. This synthetic route allows for the introduction of various substituents that can influence biological activity.
Antioxidant Activity
Research indicates that derivatives of oxadiazoles exhibit significant antioxidant properties. One study demonstrated that compounds similar to This compound protected fibroblast cells against oxidative stress induced by glutathione depletion. The antioxidant activity was assessed using various assays, including DPPH and FRAP tests, which measure the ability to scavenge free radicals and reduce ferric ions, respectively .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies reported a low minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential. The MIC values were significantly lower than those of many conventional antibiotics, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of This compound have been evaluated in various cancer cell lines. Notable findings include significant antiproliferative activity against A549 lung cancer cells and other tumorigenic cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Protective Effects in Friedreich's Ataxia
A study explored the protective effects of indole derivatives on Friedreich's ataxia fibroblasts subjected to oxidative stress. The results showed that certain substitutions on the indole ring enhanced protective activity against glutathione depletion. Specifically, compounds with methyl substitutions exhibited improved survival rates in model organisms like Caenorhabditis elegans exposed to oxidative stress .
Case Study 2: Antimicrobial Efficacy Against MRSA
In a recent investigation, derivatives of indole were synthesized and tested for their efficacy against MRSA strains. The study reported that several compounds displayed MIC values as low as 0.98 µg/mL against MRSA, highlighting their potential as effective alternatives to existing antibiotics .
Data Tables
| Activity Type | Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antioxidant | This compound | N/A | Protects against oxidative stress |
| Antimicrobial | This compound | 0.98 | Effective against MRSA |
| Cytotoxicity | This compound | N/A | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
